5'-Iodo-5'-deoxyadenosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWWLIOFNXNKQR-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961370 | |
| Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-81-4 | |
| Record name | 5′-Deoxy-5′-iodoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Iodoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-deoxy-5'-iodoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5'-IODOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TNH37AEUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 5 Iodo 5 Deoxyadenosine
Established Synthetic Pathways for 5'-Iodo-5'-deoxyadenosine
The preparation of this compound is a critical first step for many synthetic routes. Efficient and scalable methods are therefore of high interest.
Direct Iodination Strategies
A common and effective method for the synthesis of this compound is through the direct iodination of adenosine (B11128). One widely used approach is the Appel reaction. This reaction treats adenosine with triphenylphosphine (B44618) and iodine in a suitable solvent, such as dimethylformamide (DMF), to directly replace the 5'-hydroxyl group with an iodine atom. acs.org This method is advantageous due to its relatively mild conditions and the commercial availability of the starting materials. Another approach involves the use of methyltriphenoxyphosphonium iodide. nottingham.ac.uk
Protection of the 2' and 3'-hydroxyl groups of the ribose ring, often as an isopropylidene acetal, can be employed prior to iodination to prevent side reactions and improve the yield of the desired 5'-iodo product. nih.gov Following the iodination, the protecting group can be removed under acidic conditions.
Precursor Design and Chemical Yield Optimization
Optimization of reaction conditions is crucial for maximizing the chemical yield and purity of this compound. Factors such as the choice of solvent, reaction temperature, and stoichiometry of reagents play a significant role. For instance, using an excess of the iodinating reagents can drive the reaction to completion but may also lead to the formation of byproducts, necessitating careful purification.
Advanced Functionalization and Derivatization via the 5'-Iodo Moiety
The true utility of this compound lies in its capacity to serve as a scaffold for the introduction of diverse functional groups at the 5'-position. The carbon-iodine bond is amenable to a variety of chemical transformations, enabling the synthesis of complex molecular architectures.
Cross-Coupling Reactions for Labeled Analogs and Modified Oligonucleotides
The 5'-iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. nih.govacs.org These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents.
For example, Sonogashira coupling with terminal alkynes can be used to attach fluorescent tags, such as pyrene (B120774) or phenanthrene, to the 5'-position of adenosine. researchgate.net This strategy is valuable for creating fluorescent probes to study biological processes. Similarly, Suzuki-Miyaura coupling with boronic acids or their esters can introduce aryl or vinyl groups. acs.org These modified nucleosides can then be converted into their corresponding triphosphates and incorporated into oligonucleotides, providing a means to introduce specific labels or functional groups into DNA or RNA strands. nih.govnih.gov
Table 1: Examples of Cross-Coupling Reactions with this compound Derivatives
| Coupling Reaction | Reactant | Catalyst/Conditions | Product Application |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Fluorescent Probes, Modified Oligonucleotides |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Ligand | Labeled Analogs, Functionalized DNA/RNA |
| Stille | Organostannane | Pd Catalyst | Modified Nucleosides |
Synthesis of S-Adenosyl-L-methionine (SAM) Analogues Incorporating 5'-Deoxyadenosine (B1664650) Scaffolds
This compound is a crucial precursor for the synthesis of S-adenosyl-L-methionine (SAM) analogues. acs.org SAM is a universal methyl donor in biological systems, and its analogues are valuable tools for studying methyltransferase enzymes.
The synthesis of SAM analogues often involves the nucleophilic displacement of the 5'-iodide by a sulfur-containing nucleophile, such as a homocysteine derivative. acs.orgjmb.or.kr This reaction forms the key thioether linkage. The resulting S-adenosylhomocysteine (SAH) analogue can then be alkylated to generate the desired SAM analogue. This versatile approach allows for the introduction of various alkyl groups in place of the natural methyl group, enabling the study of enzyme specificity and the development of enzyme inhibitors. nih.gov
Conjugation with Amphiphilic Systems for Probe Development
The reactivity of the 5'-iodo group can be exploited to conjugate adenosine to amphiphilic molecules, such as detergents or lipids, for the development of novel chemical probes. olemiss.edu A common strategy involves the nucleophilic substitution of the iodide by an alcohol or amine functional group present on the amphiphile. olemiss.edu
For instance, the hydroxyl group of a Triton X-405 amphiphile can be deprotonated with a strong base, like sodium hydride, to form an alkoxide that can then displace the iodide from this compound in a Williamson ether synthesis-type reaction. olemiss.edu The resulting conjugate combines the recognition properties of the adenosine moiety with the self-assembling or membrane-inserting properties of the amphiphile. Such probes can be used to study interactions at biological membranes or to develop new drug delivery systems. researchgate.net
Transformations to Other 5'-Substituted Deoxyadenosines
This compound serves as a versatile intermediate in the synthesis of a wide array of 5'-substituted deoxyadenosine (B7792050) analogs. The carbon-iodine bond at the 5'-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups. These transformations are crucial for developing novel chemical probes, potential therapeutic agents, and for studying enzyme mechanisms. lookchem.comchemdad.com
The reactivity of the 5'-iodo group facilitates its displacement by a range of nucleophiles, including oxygen, sulfur, nitrogen, and selenium-based reagents. These reactions typically proceed via an S_N2 mechanism, leading to the formation of new carbon-heteroatom bonds at the 5'-position.
Displacement by Oxygen Nucleophiles
The conversion of this compound to 5'-O-substituted analogs can be achieved through reactions with oxygen nucleophiles. A common strategy is the Williamson ether synthesis, where an alkoxide attacks the electrophilic 5'-carbon, displacing the iodide. For instance, the reaction of this compound with a deprotonated alcohol in a solvent like dimethylformamide (DMF) yields the corresponding 5'-ether conjugate. olemiss.edu An alternative method for converting the 5'-iodo group to a hydroxyl group involves oxidation with silver oxide (AgO) followed by reduction with a borohydride (B1222165) reagent. acs.org
Displacement by Sulfur and Selenium Nucleophiles
The soft nature of the iodide leaving group makes this compound an excellent substrate for reactions with soft nucleophiles like thiolates and selenocyanates.
Thioether Formation: The reaction with thiols or their corresponding thiolate anions provides a direct route to 5'-thioether derivatives of adenosine. Mechanochemical methods, such as vibration ball milling (VBM), have been shown to efficiently promote the displacement of the 5'-iodide by thiolates, such as 4-methoxybenzylthiolate. beilstein-journals.orgd-nb.info These solvent-free or liquid-assisted grinding techniques can offer advantages over traditional solution-phase reactions, often resulting in clean, rapid conversions with high yields and avoiding common side reactions like intramolecular cyclization. beilstein-journals.orgd-nb.info
Selenocyanate (B1200272) Formation: Similarly, 5'-selenocyanate derivatives can be prepared. The reaction of this compound with potassium selenocyanate (KSeCN), facilitated by liquid-assisted grinding with DMF, yields the corresponding 5'-selenocyanato-5'-deoxyadenosine. beilstein-journals.orgd-nb.info
| Nucleophile | Reagent(s) | Product | Reference(s) |
| Thiolate | 4-Methoxybenzylthiol (MobSH), Base | 5'-S-(4-Methoxybenzyl)-5'-deoxyadenosine | beilstein-journals.org, d-nb.info |
| Selenocyanate | Potassium Selenocyanate (KSeCN) | 5'-Selenocyanato-5'-deoxyadenosine | beilstein-journals.org, d-nb.info |
Displacement by Nitrogen Nucleophiles
The introduction of a nitrogen-containing functional group at the 5'-position is a key transformation for synthesizing compounds like 5'-amino-5'-deoxyadenosine (B1666341) and its derivatives, which are valuable as biological probes and enzyme inhibitors. nih.gov
5'-Azido-5'-deoxyadenosine: A common strategy involves the nucleophilic displacement of the iodide with an azide (B81097) anion, typically using sodium azide. This reaction produces 5'-azido-5'-deoxyadenosine, which is a stable intermediate. acs.org
5'-Amino-5'-deoxyadenosine: The 5'-azido derivative can be subsequently reduced to the corresponding 5'-amino compound. scispace.com An alternative route to 5'-amino-5'-deoxyadenosine is through a Gabriel synthesis. This involves reacting the 5'-iodo intermediate with potassium phthalimide (B116566) to form a 5'-phthalimido derivative. Subsequent cleavage of the phthalimide group, often with hydrazine (B178648) hydrate, liberates the primary amine to yield 5'-amino-5'-deoxyadenosine. nottingham.ac.uk This key amine intermediate can be further functionalized, for example, by reaction with phosphonoacetic acid derivatives to create more complex analogs. scispace.com
| Target Functional Group | Synthetic Route | Key Reagent(s) | Intermediate(s) | Final Product | Reference(s) |
| 5'-Azide | Nucleophilic Substitution | Sodium Azide | - | 5'-Azido-5'-deoxyadenosine | acs.org |
| 5'-Amine | Gabriel Synthesis | Potassium Phthalimide, Hydrazine Hydrate | 5'-Phthalimido-5'-deoxyadenosine | 5'-Amino-5'-deoxyadenosine | nottingham.ac.uk |
| 5'-Amine | Azide Reduction | - (Hydrogenation) | 5'-Azido-5'-deoxyadenosine | 5'-Amino-5'-deoxyadenosine | scispace.com |
These transformations highlight the utility of this compound as a pivotal building block in nucleoside chemistry, enabling access to a diverse range of 5'-modified analogs through straightforward nucleophilic substitution reactions.
Applications in Biochemical Research
Enzyme Inhibition Studies
5'-Iodo-5'-deoxyadenosine has been investigated as an inhibitor of several enzymes, most notably S-adenosyl-L-homocysteine (SAH) hydrolase and various S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govfiu.edu
SAM-dependent methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to a variety of substrates, including proteins, DNA, and RNA. nottingham.ac.uk this compound can act as a precursor to inhibitors of these enzymes. For instance, it has been used to generate bisubstrate analog inhibitors of protein arginine methyltransferase 1 (PRMT1). nih.gov These inhibitors are designed to mimic the transition state of the methylation reaction, binding tightly to the enzyme and blocking its activity.
Table 2: Examples of Enzymes Inhibited by Analogs Synthesized from this compound
| Enzyme | Inhibitor Type | Significance |
|---|---|---|
| Protein Arginine Methyltransferase 1 (PRMT1) | Bisubstrate analog nih.gov | PRMT1 is involved in transcriptional regulation and RNA splicing. nih.gov |
Interaction with 5'-Deoxy-5'-methylthioadenosine Phosphorylase (MTAPase)
Precursor for Radiolabeled Compounds
The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes it a valuable precursor for the synthesis of radiolabeled nucleoside analogs. nih.gov These radiolabeled compounds can be used in various imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), to visualize and study biological processes in vivo. For example, radiolabeled versions of 5-iodo-2'-deoxyuridine, synthesized from a related iodinated precursor, are used to image viral infections and tumor proliferation. nih.gov
Cellular Effects and Biological Activity in Research Models
Investigation of Growth Inhibitory Mechanisms in Cell Lines
The cytotoxic effects of 5'-IAdo have been primarily linked to its metabolism by 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), an enzyme involved in the methionine salvage pathway. nih.gov The expression level of MTAPase in cancer cells is a critical determinant of their sensitivity to 5'-IAdo.
Correlation of Cytotoxicity with MTAPase Expression Levels
Studies have demonstrated a clear correlation between the presence of MTAPase and the growth-inhibitory effects of 5'-IAdo. nih.gov Cell lines that possess functional MTAPase are significantly more susceptible to the cytotoxic effects of 5'-IAdo and its bromo-analog, 5'-bromo-5'-deoxyadenosine (B14136839) (5'-BrAdo). nih.gov In contrast, cell lines deficient in MTAPase exhibit substantially lower sensitivity to these compounds. nih.gov
For instance, MTAPase-containing cell lines such as the HL-60 human promyelocytic leukemia and the L5178Y murine lymphoblastic leukemia show significant growth inhibition with EC50 values less than 10 microM for 5'-BrAdo and 5'-IAdo. nih.gov Conversely, MTAPase-deficient cell lines like the CCRF-CEM human T-cell leukemia and the L1210 murine leukemia are much less affected, with EC50 values greater than 65 microM. nih.gov This stark difference underscores the pivotal role of MTAPase in mediating the cytotoxicity of 5'-IAdo. nih.gov
The relative reactivity of various 5'-halogenated adenosines with MTAPase from HL-60 cells follows the order: 5'-deoxy-5'-methylthioadenosine (MTA) > 5'-deoxy-5'-fluoroadenosine (5'-FlAdo) > 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClAdo) > 5'-bromo-5'-deoxyadenosine (5'-BrAdo) > 5'-IAdo. nih.gov
Table 1: Cytotoxicity of 5'-Halogenated Adenosine (B11128) Analogs in Relation to MTAPase Expression
| Cell Line | MTAPase Status | Compound | EC50 (µM) |
| HL-60 | Present | 5'-BrAdo | < 10 |
| L5178Y | Present | 5'-BrAdo | < 10 |
| CCRF-CEM | Deficient | 5'-BrAdo | > 65 |
| L1210 | Deficient | 5'-BrAdo | > 65 |
| HL-60 | Present | 5'-IAdo | < 10 |
| L5178Y | Present | 5'-IAdo | < 10 |
| CCRF-CEM | Deficient | 5'-IAdo | > 65 |
| L1210 | Deficient | 5'-IAdo | > 65 |
Role of 5'-Iodo-5'-deoxyadenosine Metabolites in Mediating Cellular Response
The cytotoxicity of 5'-IAdo in MTAPase-positive cells is not attributed to the compound itself but rather to its metabolic products. nih.gov The enzymatic action of MTAPase on 5'-IAdo results in the phosphorolytic cleavage of the glycosidic bond, releasing adenine (B156593) and 5-iodo-5-deoxyribose-1-phosphate. nih.gov
Indirect evidence strongly suggests that the 5-halogenated ribose-1-phosphate (B8699412) derivatives, such as the one produced from 5'-IAdo, are the active metabolites responsible for the observed growth inhibition. nih.gov The released adenine can be salvaged and incorporated into the cellular adenine nucleotide pools, with the MTAPase-mediated cleavage being the rate-limiting step in this process. nih.gov
Modulation of Nucleoside Metabolism and Signaling Pathways
5'-IAdo and its related analogs can influence cellular processes by modulating nucleoside metabolism and associated signaling pathways. This modulation can occur through both direct and indirect mechanisms.
Indirect Effects on Adenosine Kinase Activity through Related Analogs
While direct inhibition of adenosine kinase (ADK) by 5'-IAdo is not extensively documented in the provided context, the activity of this key enzyme in adenosine metabolism can be influenced by various nucleoside analogs. scbt.comnih.govnovocib.com ADK is responsible for phosphorylating adenosine to adenosine monophosphate (AMP), thereby regulating both intracellular and extracellular adenosine levels. novocib.comelisakits.co.uk
Analogs such as 5-iodotubercidin (B1582133) and 5'-amino-5'-deoxyadenosine (B1666341) are known potent inhibitors of adenosine kinase. nih.govrndsystems.com These compounds, by blocking ADK, can lead to an increase in local adenosine concentrations. nih.gov This elevation in adenosine can, in turn, modulate various physiological processes, including neurotransmission and inflammation. novocib.comresearchgate.net The study of these analogs provides a framework for understanding how compounds structurally related to 5'-IAdo might indirectly impact cellular signaling through the modulation of adenosine levels.
Impact on Cellular Nucleotide Pools (Inferred from metabolic studies)
The metabolism of 5'-IAdo by MTAPase directly affects the cellular nucleotide pools. nih.gov In MTAPase-containing cells, the adenine liberated from 5'-IAdo is incorporated into the adenine nucleotide pool. nih.gov This process is dependent on the initial cleavage by MTAPase. nih.gov
Furthermore, studies on other nucleoside analogs provide insights into how such compounds can perturb nucleotide homeostasis. For example, some treatments can cause an imbalance in the nucleotide pools, which can contribute to their cellular effects. researchgate.net The metabolism of 5'-IAdo and the subsequent salvage of adenine can be inferred to alter the balance of purine (B94841) nucleotides within the cell, a mechanism that is a known driver of cellular responses to other nucleoside analogs. nih.govresearchgate.net
Application as a Tool for Studying Cellular Processes and Drug Discovery
The differential cytotoxicity of 5'-IAdo between MTAPase-proficient and -deficient cells makes it a valuable tool for cancer research. The absence of MTAPase is a common feature in many cancers, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A. frontiersin.org This deficiency presents a therapeutic window that can be exploited by compounds like 5'-IAdo.
The selective action of 5'-IAdo allows researchers to probe the consequences of MTAPase deficiency and to design strategies for targeting these specific cancer cells. Its use in preclinical models helps in understanding the role of the methionine salvage pathway in cancer cell survival and proliferation. frontiersin.org Moreover, the synthesis of various derivatives of 5'-IAdo and other halogenated adenosines contributes to the development of novel therapeutic agents and chemical probes for studying enzymatic mechanisms and cellular pathways. olemiss.edunottingham.ac.uk The structural modifications of these nucleosides are a key aspect of drug discovery, aiming to enhance efficacy and selectivity. clinmedjournals.org
5 Iodo 5 Deoxyadenosine As a Biochemical and Structural Probe
Utilization in Enzyme Mechanism Elucidation and Active Site Probing
5'-Iodo-5'-deoxyadenosine has been instrumental in elucidating the reaction mechanisms of several enzymes, particularly those involved in nucleoside metabolism. Kinetic studies using this compound help to understand how enzymes bind to their substrates. For example, in studies of purine (B94841) nucleoside phosphorylase (PNP), this compound, along with other adenosine (B11128) analogs, has been used as a competitive inhibitor to probe the enzyme's active site. msk.or.kr These studies have shown that a single enzyme is responsible for the phosphorolysis of various purine nucleosides, including inosine, guanosine, and adenosine. msk.or.kr The competitive inhibition patterns observed with these analogs are consistent with an ordered binding mechanism where the nucleoside binds first. msk.or.kr
Furthermore, this compound is a key precursor in the synthesis of inhibitors for other enzymes, such as protein arginine methyltransferases (PRMTs). nottingham.ac.uk By serving as a starting material for creating more complex inhibitor molecules, it aids in the exploration of the active sites and catalytic mechanisms of these enzymes. nottingham.ac.uk The synthesis of S-adenosyl-L-methionine (SAM) analogs often involves the use of this compound, which can then be used to study the enzymes that utilize SAM. nottingham.ac.uk
Applications in Structural Biology, including X-ray Crystallography Studies
In the field of structural biology, this compound has been utilized in X-ray crystallography studies to determine the three-dimensional structures of proteins. A notable example is its role in studies of 5'-fluoro-5'-deoxyadenosine (B1198245) synthase (FDAS), an enzyme that catalyzes the formation of a carbon-fluorine bond. nih.govrcsb.org Although the direct subject of the crystallographic study was the enzyme complexed with its product, 5'-fluoro-5'-deoxyadenosine (5'-FDA), the synthesis of 5'-FDA and its analogs for such studies often involves intermediates like this compound. rcsb.org
The high-resolution crystal structure of FDAS provides critical insights into the molecular mechanism of fluorination. rcsb.org Structural analyses, combined with mutagenesis and calorimetry experiments, have identified key amino acid residues required for catalysis and have helped to determine the order of substrate binding. rcsb.org While fluoride (B91410) ions are difficult to distinguish from water molecules in crystallographic electron density maps, using a chloride ion (which is also a substrate) with a less active mutant enzyme allowed researchers to locate the halide binding site. rcsb.org This detailed structural information is fundamental to understanding how the enzyme positions its substrates for reaction. rcsb.org
| Protein Studied | Technique | Key Findings | Reference |
| 5'-fluoro-5'-deoxyadenosine synthase (FDAS) | X-ray Crystallography | Determined the three-dimensional structure, identified key catalytic residues, and elucidated the substrate binding order. | rcsb.org |
| Purine Nucleoside Phosphorylase (PNP) | Kinetic Analysis | Showed competitive inhibition, suggesting a single enzyme active site for multiple nucleosides and an ordered binding mechanism. | msk.or.kr |
Development of Affinity Labels and Tracers for Biomolecular Interactions
The chemical reactivity of the iodine atom in this compound makes it a useful precursor for the development of affinity labels and tracers. These tools are designed to study biomolecular interactions by covalently modifying or being tethered to specific biological targets. nottingham.ac.uk For instance, it has been used in the synthesis of adenosine conjugates. olemiss.edu In one study, this compound was reacted with Triton X-405 to create a conjugate, demonstrating its utility in generating probes for biomedical research. olemiss.edu
The development of such probes allows for the investigation of protein-protein interactions and the localization of proteins within cells. nottingham.ac.uk By attaching a reporter group, such as a biotin (B1667282) tag or a fluorescent dye, to a molecule derived from this compound, researchers can track the molecule's interactions with its biological partners. nottingham.ac.uk This approach is valuable for affinity purification of target proteins and for studying their cellular distribution. nottingham.ac.uk
Contribution to Understanding Nucleic Acid Structure and Function
The study of modified nucleosides like this compound contributes to a broader understanding of nucleic acid structure and function. Nucleic acids, DNA and RNA, are polymers of nucleotides, and their sequence of bases carries genetic information. lumenlearning.com The structure of DNA is a double helix, with the sugar-phosphate backbone on the outside and the nitrogenous bases on the inside, where they form specific pairs (A with T, and G with C). lumenlearning.com RNA is typically single-stranded and contains uracil (B121893) (U) instead of thymine (B56734) (T).
Advanced Research Methodologies and Future Research Trajectories
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches have become indispensable in modern drug discovery and molecular research. They offer a powerful lens through which the intricate interactions of small molecules like 5'-Iodo-5'-deoxyadenosine can be visualized and understood.
Computational chemistry provides a framework for predicting the intrinsic properties of this compound. By employing quantum mechanics (QM) calculations, researchers can model the electron distribution within the molecule to forecast its reactivity and stability. acs.org For instance, density functional theory (DFT) can be used to determine the susceptibility of different atomic sites to nucleophilic or electrophilic attack, offering clues about its metabolic fate and potential chemical interactions within a biological system. acs.org Such theoretical predictions are crucial for understanding how the compound might be modified by cellular enzymes or how it could interact with other molecules.
Molecular dynamics (MD) simulations further enhance this understanding by introducing the element of time and motion. acs.org These simulations can model the conformational dynamics of this compound in different environments, such as in aqueous solution or in the presence of a binding partner. acs.org This allows for the assessment of its structural stability and the identification of its preferred conformations, which are critical determinants of its biological activity.
| Property | Predicted Value | Method |
| Molecular Weight | 377.14 g/mol | PubChem 2.1 |
| XLogP3 | 0.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 7 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 376.99849 Da | PubChem 2.1 |
| Monoisotopic Mass | 376.99849 Da | PubChem 2.1 |
| Topological Polar Surface Area | 119 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 19 | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
| Complexity | 338 | Cactvs 3.4.8.18 |
| Computed Properties of this compound. Data sourced from PubChem. nih.gov |
A primary application of computational modeling is to elucidate how this compound interacts with its protein targets. Molecular docking simulations are employed to predict the preferred binding orientation of the compound within the active site of a protein. nih.govplos.org These predictions are guided by scoring functions that estimate the binding affinity, providing a rank-ordering of potential binding poses. nih.gov
Following docking, molecular dynamics simulations can be used to refine the protein-ligand complex and to provide a more detailed picture of the binding energetics. dovepress.com Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to calculate the free energy of binding, offering a more quantitative prediction of binding affinity. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. dovepress.com This information is invaluable for understanding the basis of molecular recognition and for designing derivatives with improved binding characteristics. nih.govchemrxiv.org
Theoretical Prediction of Compound Reactivity and Stability
Integration with Systems Biology Approaches
Systems biology offers a holistic view of the cellular perturbations caused by a compound, moving beyond a single-target perspective. By integrating data from various "-omics" technologies, researchers can construct a comprehensive picture of the biological pathways affected by this compound.
Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. news-medical.net By treating cells or organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can identify metabolic pathways that are impacted by the compound. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify a wide array of metabolites. news-medical.net For example, an increase or decrease in the levels of specific nucleotides, amino acids, or lipids can point to the inhibition or activation of particular enzymes or metabolic routes. This approach can uncover unexpected off-target effects and provide a broader understanding of the compound's mechanism of action. nih.gov
Proteomics complements metabolomics by providing a global analysis of protein expression and post-translational modifications. plos.org By comparing the proteomes of treated and untreated cells, it is possible to identify proteins whose expression levels are altered in the presence of this compound. This can reveal the downstream consequences of target engagement and highlight affected signaling pathways. Techniques like two-dimensional gel electrophoresis and mass spectrometry-based proteomics are central to these investigations. plos.org Furthermore, specialized proteomic approaches, such as chemical proteomics, can be used to directly identify the protein targets of this compound by using the compound or a derivative as a "bait" to pull down its binding partners from a cell lysate.
Metabolomic Profiling in the Presence of this compound
Rational Design of Next-Generation this compound Derivatives
The insights gained from computational modeling and systems biology approaches provide a solid foundation for the rational design of new and improved derivatives of this compound. acs.org By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the molecule to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov
For example, if computational models reveal a specific hydrophobic pocket in the target protein's binding site, a medicinal chemist might design a derivative with a complementary hydrophobic group to increase binding affinity. acs.org Similarly, if metabolomic studies indicate that the compound is rapidly metabolized at a particular site, that position could be modified to improve its stability. This iterative cycle of design, synthesis, and biological evaluation, informed by advanced research methodologies, is key to developing the next generation of therapeutic agents based on the this compound scaffold. nih.gov
Exploration of Novel Biological Targets and Therapeutic Research Avenues
The nucleoside analogue this compound serves as a key molecule in the exploration of new therapeutic strategies, primarily through its interaction with specific enzymes involved in crucial cellular pathways. Research has identified it as both a direct inhibitor and a metabolic precursor, leading to the investigation of novel biological targets and the development of innovative therapeutic avenues.
Adenosine (B11128) Kinase Inhibition and Neurological Applications
A significant area of research focuses on the role of this compound and its derivatives as inhibitors of adenosine kinase (AK). Adenosine kinase is a key enzyme that regulates the levels of adenosine, a nucleoside with neuromodulatory properties, by phosphorylating it to adenosine monophosphate. By inhibiting AK, these compounds can increase the local concentration of adenosine in a site- and event-specific manner. nih.govcapes.gov.br This targeted increase is a strategic advantage over the use of adenosine receptor agonists, which often lead to dose-limiting side effects. nih.govcapes.gov.br
This compound has been utilized as a lead compound in the design of potent adenosine kinase inhibitors (AKIs). nih.govcapes.gov.br For instance, analogues such as 5'-Amino-5'-deoxy analogues of 5-bromo- and 5-iodotubercidins have demonstrated extremely high potency, with IC50 values less than 0.001 microM. capes.gov.br The therapeutic potential of this approach has been demonstrated in preclinical models of seizures, where several potent AKIs showed significant anticonvulsant activity in a rat maximal electric shock (MES) induced seizure assay. nih.gov This highlights the potential of targeting adenosine kinase with this compound-based compounds for the treatment of neurological disorders like epilepsy. nih.govresearchgate.net
Role as a Substrate for 5'-Deoxy-5'-methylthioadenosine Phosphorylase (MTAPase) in Cancer Research
Another important therapeutic avenue involves the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase). This compound is recognized as an alternative substrate for MTAPase, an enzyme that plays a critical role in the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. nih.gov
The cytotoxicity of this compound has been shown to be dependent on the presence of MTAPase in cancer cells. nih.gov In cell lines containing the enzyme, such as HL-60 human promyelocytic leukemia and L5178Y murine lymphoblastic leukemia, this compound acts as a growth inhibitor with EC50 values under 10 microM. nih.gov Conversely, in MTAPase-deficient cell lines like CCRF-CEM human T-cell leukemia and L1210 murine leukemia, it is significantly less active. nih.gov This differential activity suggests a targeted therapeutic strategy for cancers that retain MTAPase expression. The mechanism of action is believed to involve the phosphorolysis of the compound by MTAPase, which releases adenine (B156593) and a 5-halogenated ribose-1-phosphate (B8699412) derivative. nih.gov This derivative is thought to be the active metabolite responsible for the compound's cytotoxic effects. nih.gov
Research Findings on Biological Targets of this compound
| Biological Target | Therapeutic Research Avenue | Key Research Finding | Reference |
|---|---|---|---|
| Adenosine Kinase (AK) | Anticonvulsant Therapy | Serves as a lead compound for potent AK inhibitors. Analogues have shown anticonvulsant activity in preclinical models. | nih.govcapes.gov.br |
| 5'-Deoxy-5'-methylthioadenosine Phosphorylase (MTAPase) | Cancer Therapy | Acts as a substrate, leading to cytotoxic effects in MTAPase-positive cancer cell lines (e.g., HL-60, L5178Y). | nih.gov |
Q & A
Q. What are the primary enzymatic and chemical synthesis routes for 5'-iodo-5'-deoxyadenosine, and how do their efficiencies compare?
- Methodological Answer : Enzymatic synthesis using fluorinase can generate this compound (5'-IDA) via a Finkelstein-like reaction with iodide ions, achieving ~8% conversion efficiency. This is significantly lower than brominated (35%) or chlorinated (5%) analogs, likely due to steric and electronic effects of the leaving group . Chemical synthesis often involves nucleophilic substitution of 5'-tosyl or 5'-halo intermediates with iodide. For example, 5'-IDA can be prepared by reacting 5'-deoxyadenosine derivatives with NaI in anhydrous methanol under argon, followed by HPLC purification to isolate the product .
Q. How is 5'-deoxyadenosine structurally characterized, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural confirmation requires a combination of mass spectrometry (e.g., ESI-MS for molecular ion detection, m/z 331.045 for 5'-IDA) and NMR spectroscopy (e.g., H/C NMR to verify ribose modifications and iodine substitution at the 5' position). Purity is assessed via reverse-phase HPLC with UV detection at 260 nm, using C18 columns and aqueous methanol gradients .
Q. What role does 5'-deoxyadenosine play as a biomarker in genetic material damage assessment?
- Methodological Answer : 5'-Deoxyadenosine is an oxidized nucleoside detected in urine, serving as a biomarker for DNA/RNA oxidative damage. Quantification involves LC-MS/MS with isotopically labeled internal standards (e.g., C- or N-labeled analogs) to normalize recovery rates and matrix effects. Elevated levels correlate with aging, neurodegenerative diseases, or carcinogenesis, requiring longitudinal studies to establish baseline ranges in healthy cohorts .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized given its low turnover rate compared to brominated analogs?
- Methodological Answer : Kinetic studies of fluorinase variants (e.g., site-directed mutagenesis to enlarge the active site) may improve iodide binding. Alternatively, reaction engineering—such as using high iodide concentrations (≥100 mM) or immobilized enzymes in flow reactors—can shift equilibrium toward product formation. Comparative structural analysis of fluorinase with 5'-BrDA vs. 5'-IDA complexes (via X-ray crystallography) could identify steric clashes or electronic mismatches .
Q. What challenges arise in synthesizing rhodium-based coenzyme analogs (e.g., AdoRhbl) using this compound, and how are side products managed?
- Methodological Answer : In AdoRhbl synthesis, 5'-IDA reacts with hydrogenobyrinic acid under argon, but competing pathways generate byproducts like iodo-rhodibalamin (IRhbl, 5%) and hydroxo-rhodibalamin (HORhbl, 4%). Side products are minimized by strict anaerobic conditions, pH control (adjusting to pH 5 with acetic acid post-reaction), and rapid purification via preparative HPLC. Desalting with RP-18 cartridges and ESI-MS monitoring ensure isolation of the target compound (>60% yield) .
Q. How do isotopic labeling studies (e.g., deuterium transfer) elucidate radical-mediated mechanisms involving 5'-deoxyadenosine?
- Methodological Answer : Deuterium-labeled substrates (e.g., 4-thia-D-[5,6-H]lysine) are incubated with enzymes like lysine 5,6-aminomutase (5,6-LAM). ESI-MS analysis of 5'-deoxyadenosine products reveals deuterium incorporation (e.g., m/z 253–255), confirming reversible H-atom transfer during radical intermediate formation. Time-resolved EPR spectroscopy can further characterize radical triplet states .
Q. Why does this compound exhibit low activity in SAM-dependent hydrolases compared to chlorinated analogs, and how can this be addressed?
- Methodological Answer : The DUF62 family enzyme from S. arenicola shows 100-fold lower k for 5'-IDA synthesis (k = 0.5 h) vs. SalL chlorinase. Docking simulations and free-energy calculations suggest weaker iodide binding due to larger ionic radius and lower electronegativity. Engineering the active site with smaller residues (e.g., Ala replacing Thr) may enhance iodide affinity .
Q. What methodologies are used to assess the cytotoxicity of 5'-deoxyadenosine derivatives in cancer research?
- Methodological Answer : Cytotoxicity is evaluated via proliferation assays (e.g., MTT or ATP-luciferase) in cell lines treated with 5'-deoxyadenosine ± kinase inhibitors (e.g., 5'-amino-5'-deoxyadenosine). Phosphorylation status is monitored using P-radiolabeled ATP and TLC. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Nucleoside transport blockade with NBTI distinguishes intracellular vs. receptor-mediated effects .
Data Contradiction Analysis
Q. Why do enzymatic conversion rates for halogenated deoxyadenosines vary across studies, and how should researchers reconcile these discrepancies?
- Methodological Answer : Discrepancies in conversion rates (e.g., 5%-35% for Cl/Br/I analogs) may stem from enzyme source variability (e.g., wild-type vs. recombinant fluorinase) or assay conditions (e.g., fluoride concentration, temperature). Researchers should standardize protocols using commercially available enzymes (e.g., Sigma Aldrich fluorinase) and report detailed kinetic parameters (K, V). Cross-study comparisons require normalization to substrate molarity and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
